(5S)-5-methylthiomorpholin-3-one

Chiral resolution Enantiomeric purity Stereospecific synthesis

(5S)-5-Methylthiomorpholin-3-one (CAS 2380559-55-5; molecular formula C₅H₉NOS; molecular weight 131.20 g/mol) is a chiral thiomorpholin-3-one derivative belonging to the thiomorpholine heterocycle class, featuring a six-membered ring containing one sulfur atom, one nitrogen atom, and a ketone carbonyl at the 3-position, with a methyl substituent at the 5-position in the (S)-configuration. The SMILES notation CC1CSCC(=O)N1 defines its connectivity; the stereochemical descriptor (5S) is critical, as the opposite enantiomer (5R)-5-methylthiomorpholin-3-one bears CAS 2375250-31-8 and the racemic mixture (5-methylthiomorpholin-3-one, stereochemistry unspecified) bears CAS 89417-26-5—all sharing identical molecular formula and mass but differing in three-dimensional atom arrangement.

Molecular Formula C5H9NOS
Molecular Weight 131.19
CAS No. 2380559-55-5
Cat. No. B2755060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-methylthiomorpholin-3-one
CAS2380559-55-5
Molecular FormulaC5H9NOS
Molecular Weight131.19
Structural Identifiers
SMILESCC1CSCC(=O)N1
InChIInChI=1S/C5H9NOS/c1-4-2-8-3-5(7)6-4/h4H,2-3H2,1H3,(H,6,7)/t4-/m0/s1
InChIKeyYKMWFCOHFQMQQT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(5S)-5-Methylthiomorpholin-3-one (CAS 2380559-55-5): Procurement-Relevant Chemical Identity and Structural Class Definition


(5S)-5-Methylthiomorpholin-3-one (CAS 2380559-55-5; molecular formula C₅H₉NOS; molecular weight 131.20 g/mol) is a chiral thiomorpholin-3-one derivative belonging to the thiomorpholine heterocycle class, featuring a six-membered ring containing one sulfur atom, one nitrogen atom, and a ketone carbonyl at the 3-position, with a methyl substituent at the 5-position in the (S)-configuration . The SMILES notation CC1CSCC(=O)N1 defines its connectivity; the stereochemical descriptor (5S) is critical, as the opposite enantiomer (5R)-5-methylthiomorpholin-3-one bears CAS 2375250-31-8 and the racemic mixture (5-methylthiomorpholin-3-one, stereochemistry unspecified) bears CAS 89417-26-5—all sharing identical molecular formula and mass but differing in three-dimensional atom arrangement . The unsubstituted parent core, thiomorpholin-3-one (CAS 20196-21-8; C₄H₇NOS; MW 117.17), lacks the methyl group entirely, resulting in distinct physicochemical and biological properties . In procurement, the (5S)-enantiomer is typically supplied at a minimum purity specification of 95% (HPLC) as a versatile small-molecule scaffold for research use only .

Why Generic Substitution of (5S)-5-Methylthiomorpholin-3-one with Racemic or Unsubstituted Thiomorpholinones Fails in Research Procurement


Thiomorpholinone congeners cannot be interchanged without altering experimental outcomes because the (5S)-methyl substituent introduces simultaneous changes across three orthogonal selection-critical parameters: stereochemical configuration, substitution-dependent biological activity, and synthetic-handle reactivity. The (5S)-enantiomer and the (5R)-enantiomer (CAS 2375250-31-8) are non-superimposable mirror images that may exhibit divergent binding to chiral biological targets . The racemic mixture (CAS 89417-26-5) introduces an uncontrolled 1:1 mixture of both enantiomers, diluting enantiomeric excess and complicating structure–activity relationship (SAR) interpretation . The unsubstituted thiomorpholin-3-one (CAS 20196-21-8) lacks the C5-methyl group that anchors key van der Waals contacts and modulates the electron density at the ring heteroatoms, potentially abolishing target engagement observed with the 5-methylated analog . Where the (5S)-5-methyl derivative has been associated with anticancer activity against A549 lung adenocarcinoma cells (IC₅₀ = 18.5 µM) and antimicrobial activity against multidrug-resistant Staphylococcus aureus, the unsubstituted thiomorpholin-3-one shows a different potency profile—exhibiting an IC₅₀ of 0.62 µM against MCF-7 breast cancer cells in separate assays, indicative of a distinct target or mechanism of action . For reproducible SAR studies, chiral intermediate synthesis, or biochemical screening, the exact stereoisomer and substitution pattern must be specified at the point of procurement.

Quantitative Differentiation Evidence for (5S)-5-Methylthiomorpholin-3-one (CAS 2380559-55-5) Against Closest Analogs


Stereochemical Identity Defines a Distinct Chemical Entity from (5R)-Enantiomer and Racemate

(5S)-5-Methylthiomorpholin-3-one (CAS 2380559-55-5) is the (S)-configured enantiomer with a specific optical rotation and three-dimensional arrangement dictated by the chiral center at C5. The (5R)-enantiomer (CAS 2375250-31-8) and the racemic mixture (CAS 89417-26-5) are chemically distinct entities with different CAS numbers, regulatory identities, and biological recognition properties . In palladium-catalyzed enantioselective syntheses of related thiomorpholinones, the replacement of oxygen by sulfur yielded the thiomorpholinone product 2f in 79% yield with 86% enantiomeric excess (ee), demonstrating that sulfur incorporation reduces enantioselectivity compared to the oxygen analog (morpholinone 2g: 76% yield, 95% ee) [1]. This underscores that even within the thiomorpholinone class, achieving high enantiomeric purity is non-trivial and that procurement of the pre-resolved (5S)-enantiomer eliminates the need for costly chiral chromatographic separation.

Chiral resolution Enantiomeric purity Stereospecific synthesis

Comparative Anticancer Potency: (5S)-5-Methylthiomorpholin-3-one IC₅₀ Against A549 Lung Adenocarcinoma vs. Unsubstituted Thiomorpholin-3-one Profile

In cancer cell line profiling, (5S)-5-methylthiomorpholin-3-one demonstrates measurable cytotoxic activity against A549 human lung adenocarcinoma cells with an IC₅₀ of 18.5 µM . By comparison, the unsubstituted thiomorpholin-3-one exhibits its most potent reported anticancer activity against MCF-7 breast cancer cells with an IC₅₀ of 0.62 µM, and shows considerably weaker activity against HepG2 liver cancer cells (IC₅₀ = 18.3 µM) . Although these data originate from separate studies and therefore represent cross-study comparable evidence rather than a direct head-to-head experiment, the different cell-line selectivity profiles suggest that the C5-methyl substituent meaningfully alters the structure–activity relationship. Furthermore, the reference chemotherapeutic 5-fluorouracil (5-FU) showed an IC₅₀ of 4.0 µM in the A549 assay used for the (5S)-compound , while the unsubstituted thiomorpholin-3-one's reference comparators were raltitrexed (MCF-7) and doxorubicin (HepG2) , indicating that the (5S)-5-methyl derivative has been evaluated in a distinct biological context of potential relevance to non-small cell lung cancer.

Anticancer activity Cytotoxicity screening Lung adenocarcinoma

Antimicrobial Differentiation: (5S)-5-Methylthiomorpholin-3-one Demonstrates Activity Against Multidrug-Resistant Staphylococcus aureus vs. Broad-Spectrum Profile of Unsubstituted Thiomorpholin-3-one

(5S)-5-methylthiomorpholin-3-one has been specifically associated with antimicrobial activity against multidrug-resistant Staphylococcus aureus (including MRSA strains) . The unsubstituted thiomorpholin-3-one, in contrast, has been studied primarily as a Factor Xa anticoagulant inhibitor scaffold (derivatives showing IC₅₀ values as low as 17.2 µM against Factor Xa without cytotoxicity in HEK293 and HeLa cells) . While quantitative MIC values for the (5S)-compound against MRSA are not provided in the available secondary sources, the qualitative association with drug-resistant S. aureus—a clinically significant pathogen for which the unsubstituted core has not been profiled—represents a divergence in antimicrobial application space. Furthermore, the broader thiomorpholine class has been explored for DPP-IV inhibition and CNS receptor modulation (5-HT₁A/5-HT₁B/5-HT₁D), but the specific (5S)-5-methyl substitution pattern has not been reported in these alternative therapeutic areas, suggesting a more focused biological annotation [1].

Antimicrobial resistance MRSA Biofilm inhibition

Synthetic Utility as a Chiral Building Block: Thiomorpholinone Core Enables 1,1-Bisphosphonate Formation with Distinct Reactivity from Piperazinone and Morpholinone Analogs

In a systematic study of six-membered lactam reactivity with triethyl phosphite prompted by phosphoryl chloride, thiomorpholin-3-one readily provided the corresponding 1,1-bisphosphonate products, demonstrating a reaction outcome dependent on heteroatom identity [1]. Morpholin-3-one (oxygen analog) similarly gave 1,1-bisphosphonates, whereas piperazin-2-one (nitrogen analog) reacted differently, yielding a mixture of cis- and trans-piperazine-2,3-diyl-bisphosphonates [1]. When the nitrogen atom of thiomorpholin-3-one was protected, the reaction pathway shifted to dehydrophosphonate formation instead of bisphosphonate products [1]. This heteroatom-dependent reactivity demonstrates that the sulfur atom in the thiomorpholinone ring is not a silent structural element but actively directs the chemical outcome of phosphonate derivatization. Although this study utilized unsubstituted thiomorpholin-3-one, the presence of the (5S)-methyl substituent on the target compound introduces an additional stereochemical element that can influence the diastereoselectivity of subsequent transformations—a feature absent in the unsubstituted core and the morpholinone comparator.

Medicinal chemistry building blocks Phosphonate synthesis Scaffold diversification

Chemicophysical Property Differentiation: Molecular Weight and Polar Surface Area Distinguish (5S)-5-Methylthiomorpholin-3-one from Unsubstituted Core and Morpholinone Analogs

The (5S)-5-methyl substitution increases the molecular weight from 117.17 g/mol (thiomorpholin-3-one, C₄H₇NOS) to 131.20 g/mol (C₅H₉NOS), and introduces an additional sp³ carbon center that influences calculated logP and topological polar surface area (TPSA) . The racemic 5-methylthiomorpholin-3-one (CAS 89417-26-5) has a reported TPSA of 54.40 Ų and a calculated logP of 0.57 . By comparison, the morpholine oxygen analog (morpholin-3-one) has a lower molecular weight and different hydrogen-bonding acceptor capacity due to oxygen replacing sulfur, which alters solubility, permeability, and metabolic stability [1]. These incremental physicochemical differences, while modest in absolute magnitude, can translate into meaningful changes in pharmacokinetic behavior when the scaffold is elaborated into lead compounds—particularly affecting solubility (sulfur is more lipophilic than oxygen) and CYP450 metabolic susceptibility (sulfur is a known metabolic soft spot).

Physicochemical profiling Drug-likeness Lead optimization

Enantiomeric Supply Chain Differentiation: Pre-Resolved (5S)-Enantiomer Eliminates Chiral Chromatography Requirement Imposed by 2-Substituted Thiomorpholine Synthetic Protocols

The synthesis of enantiomerically enriched 2-substituted thiomorpholines and thiomorpholine 1,1-dioxides has historically relied on chiral chromatographic separation to obtain enantiomerically pure substrates, representing a significant bottleneck in scale-up and cost [1]. A general enantioselective protocol for C2-functionalized thiomorpholines has been more recently disclosed, but synthetic routes to access 2-substituted thiomorpholines in high enantiomeric excess remain non-trivial and substrate-dependent [1]. For researchers requiring the (5S)-5-methylthiomorpholin-3-one scaffold as a synthetic intermediate, procurement of the pre-resolved single enantiomer (CAS 2380559-55-5) from commercial sources bypasses the need to develop and validate an enantioselective synthesis or invest in preparative chiral chromatography. The (5R)-enantiomer (CAS 2375250-31-8) is also commercially listed by vendors such as CymitQuimica at a unit price of approximately €211.00 for 25 mg, establishing a direct price benchmark for the single-enantiomer thiomorpholinone market . The availability of both enantiomers as discrete commercial products enables stereochemical SAR exploration without synthetic investment in chiral resolution.

Chiral separation Enantioselective synthesis Process chemistry

Prioritized Research and Industrial Application Scenarios for (5S)-5-Methylthiomorpholin-3-one (CAS 2380559-55-5)


Non-Small Cell Lung Cancer (NSCLC) Hit-Finding and SAR Expansion

Based on the reported IC₅₀ of 18.5 µM against A549 lung adenocarcinoma cells , the (5S)-5-methylthiomorpholin-3-one scaffold is suitable as a starting point for structure–activity relationship (SAR) campaigns targeting non-small cell lung cancer. Medicinal chemistry teams can elaborate the scaffold at the NH position (N-alkylation/acylation), the C2 position, or the sulfur atom (oxidation to sulfoxide/sulfone) to improve potency toward the sub-micromolar range. The pre-resolved (5S)-stereochemistry ensures that any observed stereospecific SAR trends can be validated by comparative testing against the (5R)-enantiomer (CAS 2375250-31-8), enabling rigorous assessment of stereochemical contribution to anticancer activity.

Antimicrobial Resistance Program Targeting MRSA and Drug-Resistant Gram-Positive Pathogens

The documented activity of (5S)-5-methylthiomorpholin-3-one against multidrug-resistant Staphylococcus aureus (including MRSA) positions the compound as a screening hit for antibacterial drug discovery. Minimum inhibitory concentration (MIC) determinations against clinically relevant MRSA strains (e.g., USA300, COL) and assessments of biofilm inhibition, mammalian cytotoxicity, and resistance frequency are warranted as immediate next steps. The absence of reported Factor Xa anticoagulant activity for the 5-methylated scaffold distinguishes it from the unsubstituted thiomorpholin-3-one core and reduces the risk of coagulation-related target-mediated toxicity.

Chiral Building Block for Diversity-Oriented Synthesis of Bisphosphonate and Dehydrophosphonate Libraries

The demonstrated reactivity of the thiomorpholin-3-one core with triethyl phosphite/phosphoryl chloride to yield 1,1-bisphosphonates—with the reaction outcome switchable to dehydrophosphonates upon N-protection [1]—makes (5S)-5-methylthiomorpholin-3-one a strategically versatile building block for generating stereochemically defined, phosphorus-containing small-molecule libraries. Such libraries are of interest for fragment-based drug discovery targeting phosphatases, kinases, and metalloenzymes. The (5S)-methyl group introduces a stereochemical reporter that can be exploited to monitor diastereoselectivity in subsequent transformations.

Stereochemical Probe in CNS Receptor Pharmacology: Differentiation from Elzasonan-Class 5-HT₁B/₁D Antagonists

The thiomorpholin-3-one scaffold has precedent in CNS drug discovery through Elzasonan, a 2-arylidene-thiomorpholin-3-one that advanced to Phase 2 clinical trials as a 5-HT₁B/₁D receptor antagonist [2]. The (5S)-5-methylthiomorpholin-3-one, with its distinct C5-methyl substitution pattern and absence of the 2-arylidene motif, represents a structurally differentiated scaffold for probing serotonin receptor subtype selectivity. Procurement of both (5S)- and (5R)-enantiomers enables direct assessment of stereochemical influence on 5-HT receptor binding, an important consideration given the well-established enantioselectivity of GPCR ligand recognition.

Quote Request

Request a Quote for (5S)-5-methylthiomorpholin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.